molecular formula C13H13F3O4 B13200712 Methyl 2-hydroxy-4-(3-methylphenyl)-4-oxo-2-(trifluoromethyl)butanoate

Methyl 2-hydroxy-4-(3-methylphenyl)-4-oxo-2-(trifluoromethyl)butanoate

Cat. No.: B13200712
M. Wt: 290.23 g/mol
InChI Key: MJQVYDZYFFJHNM-UHFFFAOYSA-N
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Description

Methyl 2-hydroxy-4-(3-methylphenyl)-4-oxo-2-(trifluoromethyl)butanoate is a complex organic compound known for its unique chemical structure and properties. This compound features a trifluoromethyl group, which is often associated with increased stability and bioactivity in pharmaceuticals and agrochemicals . The presence of both hydroxy and oxo groups in its structure allows for diverse chemical reactivity, making it a valuable compound in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-hydroxy-4-(3-methylphenyl)-4-oxo-2-(trifluoromethyl)butanoate typically involves multi-step organic reactions. One common method includes the use of trifluoromethylation reactions, where a trifluoromethyl group is introduced into the molecule through radical intermediates . The reaction conditions often require the presence of specific catalysts and reagents to ensure the successful incorporation of the trifluoromethyl group.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-hydroxy-4-(3-methylphenyl)-4-oxo-2-(trifluoromethyl)butanoate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The oxo group can be reduced to form alcohols.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and pH to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield ketones, while reduction of the oxo group may produce alcohols.

Scientific Research Applications

Methyl 2-hydroxy-4-(3-methylphenyl)-4-oxo-2-(trifluoromethyl)butanoate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its stability and bioactivity.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 2-hydroxy-4-(3-methylphenyl)-4-oxo-2-(trifluoromethyl)butanoate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s stability and bioactivity, allowing it to effectively interact with enzymes and receptors. The hydroxy and oxo groups contribute to its reactivity, enabling it to participate in various biochemical processes.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-hydroxy-4-(4-methylphenyl)-4-oxo-2-(trifluoromethyl)butanoate
  • Methyl 2-hydroxy-4-(3-chlorophenyl)-4-oxo-2-(trifluoromethyl)butanoate
  • Methyl 2-hydroxy-4-(3-methoxyphenyl)-4-oxo-2-(trifluoromethyl)butanoate

Uniqueness

Methyl 2-hydroxy-4-(3-methylphenyl)-4-oxo-2-(trifluoromethyl)butanoate is unique due to the presence of the trifluoromethyl group, which imparts increased stability and bioactivity compared to similar compounds. The specific arrangement of functional groups in its structure also allows for diverse chemical reactivity, making it a valuable compound in various scientific research applications.

Properties

Molecular Formula

C13H13F3O4

Molecular Weight

290.23 g/mol

IUPAC Name

methyl 2-hydroxy-4-(3-methylphenyl)-4-oxo-2-(trifluoromethyl)butanoate

InChI

InChI=1S/C13H13F3O4/c1-8-4-3-5-9(6-8)10(17)7-12(19,11(18)20-2)13(14,15)16/h3-6,19H,7H2,1-2H3

InChI Key

MJQVYDZYFFJHNM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(=O)CC(C(=O)OC)(C(F)(F)F)O

Origin of Product

United States

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